(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
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Overview
Description
The compound "(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone" is a synthetic organic molecule that has garnered significant interest in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound's unique structure combines a fluorophenoxy group, a phenyl moiety, a methoxypiperidinyl group, and an azetidinyl methanone scaffold, making it a versatile candidate for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available starting materials such as 4-fluorophenol, benzene, piperidine, and azetidine derivatives.
Reaction Steps
Step 1: : The synthesis of the 4-fluorophenoxyphenyl intermediate involves the nucleophilic aromatic substitution reaction between 4-fluorophenol and a chlorobenzene derivative under basic conditions.
Step 2: : The formation of the methoxypiperidinyl azetidinyl intermediate is achieved by the N-alkylation of piperidine with an azetidine derivative, typically using a strong base like sodium hydride.
Step 3: : The final coupling of the two intermediates is facilitated by a condensation reaction, employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Scale-Up Synthesis: : For large-scale production, the synthetic route is optimized to enhance yield and reduce reaction time. Continuous flow reactors may be employed for the nucleophilic aromatic substitution and N-alkylation steps, ensuring efficient heat transfer and mixing.
Purification: : Industrial production involves advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, yielding N-oxide derivatives under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Reduction of the ketone group can produce secondary alcohols, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation: : N-oxide derivatives.
Reduction: : Secondary alcohols.
Substitution: : Functionalized aromatic compounds.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Acts as a probe to study biological pathways, receptor binding, and enzyme inhibition due to its ability to interact with various biomolecules.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: : Used in the development of advanced materials, including polymers and coatings, owing to its unique structural properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : It interacts with specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or agonist of certain G-protein coupled receptors (GPCRs).
Pathways Involved: : It influences signaling pathways such as the MAPK/ERK pathway, leading to alterations in cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
When compared to other similar compounds, the uniqueness of (3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone becomes evident.
Similar Compounds
(3-(4-Chlorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone: : Similar structure but with a chlorine substituent instead of fluorine, which affects its reactivity and biological activity.
(3-(4-Fluorophenoxy)phenyl)(3-(4-hydroxypiperidin-1-yl)azetidin-1-yl)methanone: : The hydroxyl group on the piperidinyl moiety introduces different hydrogen-bonding interactions and solubility properties.
(3-(4-Fluorophenoxy)phenyl)(3-(4-aminopiperidin-1-yl)azetidin-1-yl)methanone: : An amino group alters the electronic distribution and potential biological activities.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-27-19-9-11-24(12-10-19)18-14-25(15-18)22(26)16-3-2-4-21(13-16)28-20-7-5-17(23)6-8-20/h2-8,13,18-19H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWVKUEMIAVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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